molecular formula C12H10BrFN2 B8427951 3-Bromo-4-fluoro-N2-phenylbenzene-1,2-diamine

3-Bromo-4-fluoro-N2-phenylbenzene-1,2-diamine

Cat. No. B8427951
M. Wt: 281.12 g/mol
InChI Key: GQEGWUMCEXLSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-fluoro-N2-phenylbenzene-1,2-diamine is a useful research compound. Its molecular formula is C12H10BrFN2 and its molecular weight is 281.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-fluoro-N2-phenylbenzene-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-N2-phenylbenzene-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-4-fluoro-N2-phenylbenzene-1,2-diamine

Molecular Formula

C12H10BrFN2

Molecular Weight

281.12 g/mol

IUPAC Name

3-bromo-4-fluoro-2-N-phenylbenzene-1,2-diamine

InChI

InChI=1S/C12H10BrFN2/c13-11-9(14)6-7-10(15)12(11)16-8-4-2-1-3-5-8/h1-7,16H,15H2

InChI Key

GQEGWUMCEXLSFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2Br)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of (2-bromo-3-fluoro-6-nitrophenyl)phenylamine (2.4 g, 7.7 mmol) in MeOH (40 mL) and water (15 mL) were added NH4Cl (2.38 g, 46.3 mmol) and iron powder (1.72 g, 30.9 mmol) and the reaction mixture heated at 90° C. for 1 h. After cooling to RT, the crude mixture was filtered through a pad of Celite® and the filtrate concentrated in vacuo. The resulting residue was partitioned between EtOAc and water. The aqueous phase was extracted with EtOAc (×3) and the combined organic fractions washed with brine, dried (MgSO4) and concentrated in vacuo to afford the title compound (1.95 g, 90%). LCMS (Method C): RT 3.48 min [M+H]+ 281.1/283.1.
Name
(2-bromo-3-fluoro-6-nitrophenyl)phenylamine
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.72 g
Type
catalyst
Reaction Step Two
Yield
90%

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